molecular formula C12H12O3 B3161158 Ethyl 2-formylcinnamate CAS No. 86867-62-1

Ethyl 2-formylcinnamate

Cat. No.: B3161158
CAS No.: 86867-62-1
M. Wt: 204.22 g/mol
InChI Key: YTQRPRCIESSITI-BQYQJAHWSA-N
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Description

Ethyl 2-formylcinnamate: is an organic compound with the molecular formula C12H12O3. It is an ester derivative of cinnamic acid, characterized by the presence of a formyl group at the second position of the cinnamate structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

It is known that cinnamate derivatives, which Ethyl 2-formylcinnamate is part of, are precursors for various phenylpropanoid compounds including lignins, lignans, and others . These compounds are essential for the growth and development of plants .

Cellular Effects

It is known that cinnamate derivatives can have significant impacts on cellular processes . For instance, they are involved in the production of various di (lignans), polyphenols (lignins), and also substituted derivatives .

Molecular Mechanism

It is known that cinnamate and p-coumarate are substrates for methylation in certain biochemical reactions . This suggests that this compound might also be involved in similar reactions.

Temporal Effects in Laboratory Settings

It is known that ethyl cinnamate-based clearing procedures can be used to clear a wide range of tissues in several species, preserving a broad range of fluorescent proteins .

Dosage Effects in Animal Models

It is known that the effects of certain substances can vary greatly between different species and depending on the dosage .

Metabolic Pathways

This compound is likely involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds . This pathway plays a central role in plant secondary metabolism .

Transport and Distribution

It is known that cinnamate derivatives can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-formylcinnamate can be synthesized through several methods. One common method involves the reaction of 2-bromobenzaldehyde with ethyl acrylate in the presence of a palladium catalyst and potassium carbonate in N,N-dimethylformamide at 100°C under an inert atmosphere . Another method involves the condensation of ethyl acetate and benzaldehyde in the presence of sodium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formylcinnamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to an alcohol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products:

    Oxidation: Ethyl 2-carboxycinnamate.

    Reduction: Ethyl 2-hydroxycinnamate.

    Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-formylcinnamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential antimicrobial properties.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Comparison with Similar Compounds

    Ethyl cinnamate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Methyl cinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-formylcinnamate: Has the formyl group at the fourth position instead of the second position.

Uniqueness: Ethyl 2-formylcinnamate is unique due to the presence of the formyl group at the second position, which significantly influences its reactivity and biological activity. This structural feature distinguishes it from other cinnamate derivatives and enhances its utility in various applications.

Properties

IUPAC Name

ethyl (E)-3-(2-formylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-9H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQRPRCIESSITI-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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